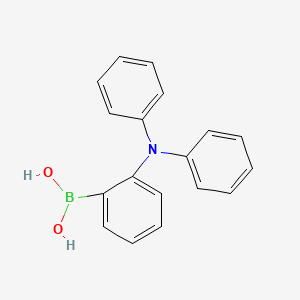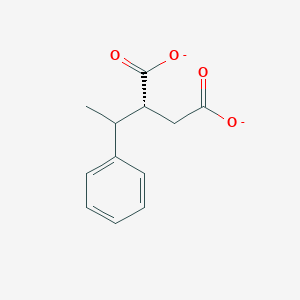
(2R)-2-(1-Phenylethyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1-Phenylethyl)butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a butanedioate group attached to a phenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1-Phenylethyl)butanedioate typically involves the esterification of (2R)-2-(1-Phenylethyl)butanedioic acid with an appropriate alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino esters, thioesters.
Applications De Recherche Scientifique
(2R)-2-(1-Phenylethyl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(1-Phenylethyl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the release of the active phenylethyl moiety. This moiety can then interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- (2S)-2-(1-Phenylethyl)butanedioate
- (2R)-2-(1-Phenylethyl)propanoate
- (2R)-2-(1-Phenylethyl)hexanedioate
Comparison:
(2S)-2-(1-Phenylethyl)butanedioate: The stereochemistry differs, which can affect the compound’s reactivity and biological activity.
(2R)-2-(1-Phenylethyl)propanoate: The shorter carbon chain in the propanoate may result in different physical and chemical properties.
(2R)-2-(1-Phenylethyl)hexanedioate: The longer carbon chain in the hexanedioate can influence its solubility and interaction with biological targets.
(2R)-2-(1-Phenylethyl)butanedioate stands out due to its specific stereochemistry and the balance between its hydrophobic phenylethyl group and hydrophilic butanedioate group, making it unique in its class.
Propriétés
Formule moléculaire |
C12H12O4-2 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
(2R)-2-(1-phenylethyl)butanedioate |
InChI |
InChI=1S/C12H14O4/c1-8(9-5-3-2-4-6-9)10(12(15)16)7-11(13)14/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)/p-2/t8?,10-/m1/s1 |
Clé InChI |
FDXVETHETURZLC-LHIURRSHSA-L |
SMILES isomérique |
CC(C1=CC=CC=C1)[C@@H](CC(=O)[O-])C(=O)[O-] |
SMILES canonique |
CC(C1=CC=CC=C1)C(CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
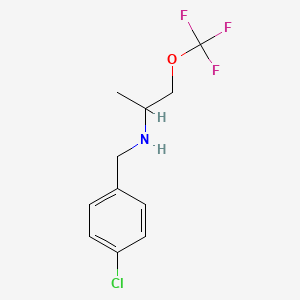
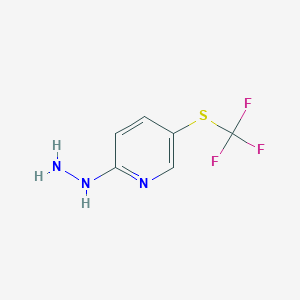
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
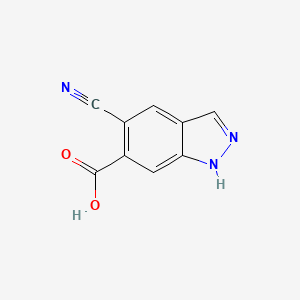

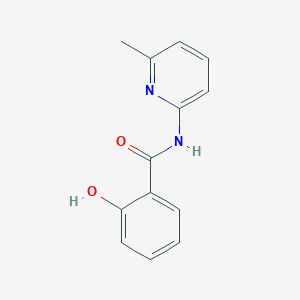

![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)
